2alpha-Hydroxyandrost-4-ene-3,17-dione
Description
Structure
3D Structure
Properties
CAS No. |
571-17-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
InChI Key |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of 2α Hydroxyandrost 4 Ene 3,17 Dione
Precursors in Steroidogenic Pathways
The journey to 2α-Hydroxyandrost-4-ene-3,17-dione begins with its foundational precursors within the complex network of steroidogenesis.
Role of Androst-4-ene-3,17-dione (Androstenedione) as a Central Intermediate
Androst-4-ene-3,17-dione, commonly known as androstenedione (B190577), holds a pivotal position in the intricate web of steroid biosynthesis. nih.govnih.govjmb.or.kr It serves as a crucial crossroads, being the direct precursor to both androgens and estrogens. nih.govnih.gov Produced in the adrenal glands and the gonads, androstenedione is synthesized from dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone. webmd.com Its central role makes it a primary substrate for various enzymatic modifications, including the 2α-hydroxylation that leads to the formation of 2α-Hydroxyandrost-4-ene-3,17-dione. researchgate.netresearchgate.net
Conversion from Other Steroid Substrates (e.g., Testosterone)
While androstenedione is a direct precursor, 2α-Hydroxyandrost-4-ene-3,17-dione can also be formed from other steroid substrates. Testosterone (B1683101), a potent androgen, can undergo 2α-hydroxylation to form 2α-hydroxytestosterone. This hydroxylated testosterone can then be oxidized at the C17 position to yield 2α-Hydroxyandrost-4-ene-3,17-dione. This conversion highlights the interconnectedness of steroid metabolic pathways, where various androgens can be enzymatically modified to produce a diverse array of steroid derivatives. researchgate.netresearchgate.net
Enzymatic Machinery for 2α-Hydroxylation
The introduction of a hydroxyl group at the 2α position of the steroid nucleus is a chemically challenging reaction that is efficiently and selectively catalyzed by specific enzymes.
Identification and Characterization of Cytochrome P450 Monooxygenases (CYPs) Responsible for 2α-Hydroxylation
The primary catalysts for 2α-hydroxylation of androstenedione and testosterone are members of the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.govnih.govnih.gov These heme-containing monooxygenases are renowned for their ability to perform a wide range of oxidative reactions. researchgate.net
One well-characterized enzyme is a hepatic microsomal testosterone/androstenedione 2α-hydroxylase, identified as cytochrome P450(2)alpha, which was purified from female CD-1 mice. nih.gov This enzyme exhibits a high degree of regioselectivity and stereospecificity, with over 92% of the metabolites from androstenedione being the 2α-hydroxylated product. nih.gov The specific activity of the purified cytochrome P450(2)alpha for testosterone 2α-hydroxylation was found to be 14 nmol/min/nmol of cytochrome P450. nih.gov
Another significant enzyme is CYP154C2, originating from the bacterium Streptomyces avermitilis. researchgate.netresearchgate.netnih.gov This enzyme has been shown to catalyze the 2α-hydroxylation of both testosterone and androstenedione with high regio- and stereoselectivity. researchgate.netnih.gov The catalytic efficiency of wild-type CYP154C2 has been a subject of study, with research demonstrating that its activity can be significantly enhanced through protein engineering. nih.govnih.gov
The table below summarizes the kinetic parameters of wild-type and mutant CYP154C2 for the conversion of Androstenedione (ASD).
| Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹·μM⁻¹) |
|---|---|---|---|---|
| WT CYP154C2 | ASD | 150.3 ± 15.6 | 0.53 ± 0.03 | 0.0035 |
| M191F/V285L Mutant | ASD | 49.6 ± 5.2 | 10.33 ± 0.31 | 0.208 |
| L88F/M191F Mutant | ASD | 38.9 ± 3.8 | 24.64 ± 0.76 | 0.633 |
Other Steroid Hydroxylases and their Specificity
While Cytochrome P450 enzymes are the principal players in 2α-hydroxylation, the broader family of steroid hydroxylases encompasses a vast array of enzymes with differing specificities for the position of hydroxylation. nih.govresearchgate.net These enzymes are crucial for the synthesis of essential steroid hormones such as corticosteroids and for the metabolism of various steroid compounds. researchgate.net However, with respect to the specific 2α-hydroxylation of androstenedione, the current body of scientific literature points overwhelmingly towards CYPs as the responsible enzymatic machinery. Extensive searches for non-CYP enzymes catalyzing this specific reaction have not yielded significant findings, suggesting that the 2α-hydroxylation of androstenedione is a characteristic function of the Cytochrome P450 superfamily.
Regio- and Stereoselectivity of 2α-Hydroxylation
The precision with which enzymes introduce a hydroxyl group at the 2α-position of the androstenedione molecule is a testament to their sophisticated three-dimensional structures.
The high regioselectivity and stereospecificity of enzymes like cytochrome P450(2)alpha and CYP154C2 are determined by the specific architecture of their active sites. nih.govnih.gov The active site of these enzymes cradles the steroid substrate in a precise orientation, bringing the C2α position in close proximity to the reactive heme-iron-oxygen species. nih.gov This precise positioning ensures that the hydroxylation occurs specifically at the 2α-position and not at other carbon atoms of the steroid ring.
For CYP154C2, structural studies have revealed that despite androstenedione and testosterone having different conformations within the active site, both substrates position their C2 atoms near the heme iron, predisposing them to 2α-hydroxylation. researchgate.net Mutagenesis studies have further pinpointed specific amino acid residues within the active site that are critical for substrate binding and catalysis. For instance, in CYP154C2, mutations at positions L88 and M191 have been shown to significantly impact the enzyme's conversion rate and even its product profile, with some mutants gaining the ability to produce 16α-hydroxylated products. nih.govnih.gov This demonstrates the delicate balance of interactions within the enzyme's active site that governs the remarkable regio- and stereoselectivity of 2α-hydroxylation.
Catalytic Mechanisms of 2α-Hydroxylase Enzymes
The enzymes responsible for the 2α-hydroxylation of androst-4-ene-3,17-dione are primarily cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov These are versatile, heme-containing enzymes that play a crucial role in the metabolism of a wide array of compounds, including steroids. researchgate.netmdpi.com The catalytic mechanism of these hydroxylases is a complex, multi-step cycle.
The generally accepted catalytic cycle for cytochrome P450 hydroxylation reactions proceeds as follows:
Substrate Binding: The cycle initiates with the binding of the substrate, androst-4-ene-3,17-dione, to the active site of the enzyme. mdpi.com
Electron Transfer: The heme iron in the enzyme's active site is reduced, typically from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. This requires the transfer of an electron from a redox partner, which in turn receives electrons from cofactors like NAD(P)H. nih.govmdpi.com
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron. mdpi.com
Second Electron Transfer and O-O Bond Cleavage: A second electron is transferred to the Fe²⁺-O₂ complex. This is followed by protonation, which leads to the cleavage of the O-O bond, the release of a water molecule, and the formation of a highly reactive iron(IV)-oxo porphyrin radical cation species known as Compound I. mdpi.com
Hydrogen Abstraction: This potent oxidizing intermediate, Compound I, abstracts a hydrogen atom from the C-2 position of the androst-4-ene-3,17-dione substrate. mdpi.comwikipedia.org
Oxygen Rebound: A "rebound" mechanism occurs where the hydroxyl group is transferred from the iron center to the substrate radical. mdpi.comwikipedia.org This step forms the final product, 2α-Hydroxyandrost-4-ene-3,17-dione, and restores the enzyme's heme iron to its initial ferric state, allowing the cycle to begin again. wikipedia.org
The regio- and stereoselectivity of the hydroxylation, ensuring the hydroxyl group is added specifically at the 2α position, is determined by the precise orientation of the steroid substrate within the enzyme's active site. nih.gov Structural analyses of enzymes like CYP154C2 have provided insights into the amino acid residues that are critical for substrate binding and positioning, which in turn dictates the outcome of the hydroxylation reaction. researchgate.netnih.gov
Research Findings on CYP154C2-Catalyzed Hydroxylation
Structure-guided rational design has been employed to engineer the CYP154C2 enzyme from Streptomyces avermitilis to improve its efficiency in hydroxylating steroids. The following table summarizes the enhanced conversion rates of selected mutants compared to the wild-type (WT) enzyme for the substrates Testosterone (TES) and Androstenedione (ASD).
| Enzyme Mutant | Substrate | Fold Increase in Conversion Rate (vs. WT) | Primary Product |
|---|---|---|---|
| L88F/M191F | TES | 8.9 | 2α-Hydroxytestosterone |
| L88F/M191F | ASD | 46.5 | 2α-Hydroxyandrost-4-ene-3,17-dione |
| M191F/V285L | TES | 7.4 | 2α-Hydroxytestosterone |
| M191F/V285L | ASD | 19.5 | 2α-Hydroxyandrost-4-ene-3,17-dione |
Data sourced from research on improving the 2α-hydroxylation efficiency of CYP154C2. nih.gov
Metabolic Pathways and Further Transformations of 2α Hydroxyandrost 4 Ene 3,17 Dione
Downstream Metabolites and Their Formation
The metabolism of 2α-hydroxyandrost-4-ene-3,17-dione likely proceeds through Phase I and Phase II reactions, common to steroid metabolism, to increase water solubility and facilitate excretion.
Phase I metabolism of hydroxylated androstenediones typically involves extensive reduction at several key sites. Research on the closely related compound 4-hydroxyandrost-4-ene-3,17-dione has shown that it undergoes one or two reduction reactions. nih.gov These reductive processes can occur at the C3 keto group, the C4-C5 double bond, and the C17 keto group.
For 2α-hydroxyandrost-4-ene-3,17-dione, the expected reduction products would include:
Reduction of the 17-keto group: The ketone at the C17 position can be reduced to a hydroxyl group, leading to the formation of 2α,17β-dihydroxyandrost-4-en-3-one. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).
Reduction of the 3-keto group and C4-C5 double bond: The A-ring of the steroid is a primary site for reduction. The C4-C5 double bond is typically saturated by 5α-reductase or 5β-reductase enzymes, followed by the reduction of the 3-keto group by 3α- or 3β-hydroxysteroid dehydrogenases. This would lead to a variety of saturated androstanetriol metabolites. For example, studies on 4-hydroxyandrostenedione identified metabolites such as 3β-hydroxy-5α-androstane-4,17-dione and 3α-hydroxy-5β-androstane-4,17-dione, as well as various dihydroxy-androstan-17-one isomers. nih.gov By analogy, the metabolism of the 2α-hydroxy variant would likely produce a series of 2α,3ξ-dihydroxy-5ξ-androstan-17-one compounds.
| Metabolic Reaction | Potential Reduction Product | Governing Enzyme Family |
|---|---|---|
| Reduction of 17-keto group | 2α,17β-dihydroxyandrost-4-en-3-one | 17β-HSD |
| Saturation of C4-C5 double bond | 2α-hydroxy-5α/β-androstane-3,17-dione | 5α/β-Reductase |
| Reduction of 3-keto group (following C4-C5 saturation) | 2α,3α/β-dihydroxy-5α/β-androstan-17-one | 3α/β-HSD |
In addition to reduction, further hydroxylation at other positions on the steroid nucleus is a known metabolic pathway for androstenedione (B190577) derivatives. nih.gov Microbial transformation studies, which often mimic mammalian metabolism, have demonstrated that the androstane (B1237026) skeleton can be hydroxylated at numerous positions, including 7α, 11α, 12β, 14α, and 16α. researchgate.net Therefore, it is plausible that after its initial formation, 2α-hydroxyandrost-4-ene-3,17-dione could be a substrate for other cytochrome P450 enzymes, leading to the creation of di- or tri-hydroxylated metabolites. For instance, the metabolism of 4-hydroxyandrostenedione in rat hepatocytes yields a complex array of products, including those resulting from "hydroxylation plus one or two reductions." nih.gov
Phase II metabolism involves conjugating the steroid or its Phase I metabolites with polar molecules to facilitate their elimination from the body. For hydroxylated steroids, glucuronidation and sulfation are the predominant conjugation pathways.
Glucuronidation: Studies using rat hepatocytes demonstrated that 4-hydroxyandrost-4-ene-3,17-dione is rapidly converted into glucuronide conjugates. After 15 minutes of incubation, approximately 60% of the initial compound was found in the total glucuronide fraction. nih.gov
Sulfation: In vivo studies have confirmed that metabolites of 4-hydroxyandrostenedione are excreted as both glucuronide and sulfate (B86663) conjugates. nih.gov Similarly, the metabolism of 6-oxo-androstenedione results in metabolites that are almost exclusively excreted as conjugates. dshs-koeln.de
Given this evidence, it is highly probable that 2α-hydroxyandrost-4-ene-3,17-dione and its reduced metabolites are extensively conjugated with glucuronic acid and sulfate groups, primarily in the liver, before being excreted.
Interconversion with Related Hydroxylated Steroids
The interconversion between a hydroxylated steroid and its corresponding keto-steroid is a common metabolic step, often mediated by hydroxysteroid dehydrogenase (HSD) enzymes. A well-documented example is the interconversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). nih.govresearchgate.net This reaction is reversible, with the direction depending on the specific HSD isozyme and the cellular environment. It is conceivable that a similar enzymatic system could catalyze the oxidation of the 2α-hydroxyl group of 2α-hydroxyandrost-4-ene-3,17-dione to form androst-4-ene-2,3,17-trione, or the reverse reduction. Such interconversions allow for the fine-tuning of local concentrations of active steroids.
Enzymatic Systems Governing Post-2α-Hydroxylation Metabolism
The metabolic transformations of 2α-hydroxyandrost-4-ene-3,17-dione are governed by several key enzyme families that are central to all steroid metabolism.
Reductases:
5α-Reductase and 5β-Reductase: These enzymes are responsible for the irreversible saturation of the C4-C5 double bond, a critical step in the formation of the saturated androstane core.
Aldo-Keto Reductases (AKRs) / Hydroxysteroid Dehydrogenases (HSDs): A broad family of enzymes, including 3α-HSD, 3β-HSD, and 17β-HSD, catalyze the reversible reduction of keto groups at positions C3 and C17. nih.govmdpi.com For example, 17β-HSDs are crucial for converting androstenediones to their more active 17β-hydroxy (testosterone) counterparts. wikipedia.org
Cytochrome P450 (CYP) Enzymes: While a CYP enzyme is responsible for the initial 2α-hydroxylation, other CYP isoforms located in the endoplasmic reticulum could catalyze subsequent hydroxylations at different positions on the steroid ring. mdpi.com
Conjugating Enzymes:
UDP-Glucuronosyltransferases (UGTs): This family of enzymes, located primarily in the liver, transfers glucuronic acid to the hydroxyl groups of the steroid, forming water-soluble glucuronides. nih.gov
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to hydroxyl moieties, forming sulfate conjugates ready for excretion. nih.gov
| Enzyme Family | Metabolic Function | Example Reaction |
|---|---|---|
| 5α/β-Reductases | Double bond saturation | Conversion of Δ4-ene to 5α/β-androstane |
| Hydroxysteroid Dehydrogenases (HSDs) | Keto-group reduction / Interconversion | 17-keto to 17β-hydroxy; 11β-hydroxy to 11-keto nih.gov |
| Cytochrome P450 (CYP) family | Hydroxylation | Addition of further hydroxyl groups |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation (Phase II) | Attachment of glucuronic acid to a hydroxyl group nih.gov |
| Sulfotransferases (SULTs) | Sulfation (Phase II) | Attachment of a sulfate group to a hydroxyl group nih.gov |
Enzymological Characterization of Steroid 2α Hydroxylases
Enzyme Isolation and Purification Techniques
The isolation and purification of steroid hydroxylases, such as cytochrome P450 enzymes (CYPs), are foundational steps for their detailed characterization. The process typically begins with the expression of the target enzyme in a suitable host system, frequently Escherichia coli. For instance, the steroid 2α-hydroxylase CYP154C2 from Streptomyces avermitilis MA-4680T has been successfully expressed in E. coli BL21(DE3) cells.
The general purification protocol involves several key stages:
Cell Lysis: The host cells containing the expressed enzyme are harvested and broken open to release the cellular contents.
Solubilization: Microsomal enzymes, like many steroid hydroxylases, often require solubilization from membrane fractions using detergents.
Chromatography: A series of chromatographic steps are employed to separate the target enzyme from other cellular proteins and contaminants. nih.gov Common techniques include:
Affinity Chromatography: This is a powerful method that utilizes the specific binding affinity of the enzyme. For enzymes engineered with a polyhistidine-tag (His-tag), Nickel-NTA (nitrilotriacetic acid) affinity chromatography is highly effective. jmb.or.kr
Ion Exchange Chromatography: This separates proteins based on their net charge.
Size Exclusion Chromatography (Gel Filtration): This separates proteins based on their size and shape.
Purity Assessment: The purity of the final enzyme preparation is assessed using techniques like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis), which should show a single band at the expected molecular weight of the enzyme. jmb.or.kr
The success of purification is often monitored by spectroscopic methods. Heme-containing cytochrome P450 enzymes exhibit a characteristic Soret peak in their UV-visible absorption spectrum (around 417 nm in the substrate-free oxidized form for BaCYP106A6), which confirms the presence of the correctly folded, heme-containing enzyme. jmb.or.kr
Substrate Specificity and Affinity Studies
Steroid 2α-hydroxylases often exhibit strict substrate specificity, meaning they can only bind to and catalyze reactions on a limited range of steroid molecules. The structural features of the steroid, such as the groups at the C3 and C17 positions, are critical for recognition and binding.
Studies on other steroid hydroxylases reinforce the importance of specific structural motifs. For instance, for CYP21A2 (a 21-hydroxylase), a 3-oxo functionality on the steroid A-ring is an indispensable requirement for a substrate to be successfully hydroxylated. frontiersin.org Steroids with a 3-hydroxy group, such as pregnenolone, are not substrates for this enzyme. frontiersin.orgresearchgate.net This principle of a required 3-oxo group also applies to substrates of 2α-hydroxylases like CYP154C2, as both androst-4-ene-3,17-dione and testosterone (B1683101) possess this feature.
The binding affinity of a substrate to the enzyme is a crucial aspect of its specificity. While specific binding affinity data for androst-4-ene-3,17-dione with a 2α-hydroxylase is not extensively detailed in the provided context, studies on mutants of CYP154C2 have shown that enhanced conversion efficiency is supported by increased substrate binding affinity. nih.gov
Kinetic Parameters of Hydroxylation Reactions
For the 2α-hydroxylation of steroids, these parameters provide insight into the enzyme's performance. Structure-guided rational design has been used to engineer mutants of the 2α-hydroxylase CYP154C2 with improved efficiency for hydroxylating testosterone (TES) and androst-4-ene-3,17-dione (ASD). The total turnover number (TTN), a measure of the total product formed per mole of catalyst, was significantly increased in these mutants. For ASD, the TTN increased from 1 for the wild-type (WT) enzyme to 18 for the L88F/M191F mutant, an 18-fold enhancement. nih.gov
Detailed steady-state kinetic parameters were determined for the hydroxylation of TES by the WT CYP154C2 and its high-efficiency mutants.
Table 1: Kinetic parameters for Testosterone (TES) hydroxylation by wild-type (WT) CYP154C2 and its mutants. Data derived from a 2023 study on CYP154C2. nih.gov
As shown in the table, the L88F/M191F mutant exhibited a nearly 2-fold decrease in Km and a 3.75-fold increase in kcat, resulting in a 6.75-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme for the substrate testosterone. nih.gov These data underscore how modifications to the enzyme's structure can dramatically improve its kinetic performance.
Structural Biology of Steroid Hydroxylases
Understanding the three-dimensional structure of steroid hydroxylases is paramount to deciphering their function and specificity. X-ray crystallography is a key technique used to determine the atomic-level structure of these enzymes. taylorfrancis.comresearchgate.net The crystal structure of CYP154C2 bound to the substrate testosterone was solved at a high resolution of 1.42 Å, providing a detailed view of the enzyme's active site. nih.gov
The active site is the pocket within the enzyme where the substrate binds and the chemical reaction occurs. In cytochrome P450 enzymes, this site contains a heme cofactor, which is essential for catalysis. The configuration of the active site, including the spatial arrangement of amino acid residues, dictates which substrates can bind and how they are oriented relative to the heme iron. This orientation is crucial for determining the position on the steroid that will be hydroxylated. For example, in BaCYP106A6, a bacterial steroid hydroxylase, a unique arginine residue (Arg295) within the substrate-binding site is thought to be a key determinant of its substrate specificity and regioselectivity. nih.gov
The relationship between the structure of a steroid hydroxylase and its function is a central theme in its characterization. The catalytic mechanism for hydroxylation by cytochrome P450 enzymes is a well-studied cycle. In general, it involves the binding of the steroid substrate, followed by the transfer of electrons from a redox partner (like NAD(P)H), the binding of molecular oxygen, and the subsequent insertion of one oxygen atom into a C-H bond on the steroid substrate. nih.govresearchgate.net
Structure-guided rational design allows researchers to create specific mutations in the enzyme's amino acid sequence to probe these relationships. In the case of the 2α-hydroxylase CYP154C2, mutations were designed based on its crystal structure to improve conversion efficiency. nih.gov
L88F Mutation: The residue Leucine 88 (L88) was identified as playing a vital role in substrate selectivity. Mutating it to Phenylalanine (L88F) resulted in the generation of 16α-hydroxylation products, suggesting that this residue affects the orientation of the steroid within the active site. nih.gov
M191F Mutation: The Methionine 191 (M191) residue was found to be important for both conversion efficiency and substrate selectivity. Its replacement with Phenylalanine (M191F) significantly improved the 2α-hydroxylation rate and dramatically reduced the production of 16α-hydroxylated byproducts. Molecular simulations suggested that the M191F mutation increases the width of the substrate entrance channel, which may facilitate substrate entry and product release. nih.gov
These findings demonstrate how subtle changes in the active site architecture can profoundly impact both the rate of the reaction and the specific position on the steroid that is modified.
Genetic and Molecular Biology of 2α-Hydroxylase Expression
The production of steroid 2α-hydroxylase enzymes within an organism is controlled at the genetic level. The field of molecular biology seeks to understand how the genes encoding these enzymes are regulated. umbc.edu The process of gene expression involves the transcription of the genetic information from DNA into messenger RNA (mRNA) and the subsequent translation of that mRNA into a protein (the enzyme). youtube.com
The regulation of genes encoding steroid hydroxylases can be complex. For example, the gene for the human enzyme steroid 21-hydroxylase, CYP21A2, is located in a complex genomic region that also contains a highly similar, non-functional pseudogene (CYP21A1P). nih.govnih.gov This genetic arrangement can lead to frequent mutations through gene conversion events, where sequences are transferred from the pseudogene to the active gene, often resulting in enzyme deficiency. nih.gov
While the specific regulatory mechanisms for bacterial 2α-hydroxylases like CYP154C2 are not as extensively characterized as their human counterparts, their expression for research and biotechnological purposes relies on molecular biology techniques. The gene encoding the enzyme is typically cloned into an expression vector (e.g., a pET28b plasmid), which is then introduced into a host organism like E. coli. The expression of the gene is then induced, leading to the production of the enzyme, which can be subsequently purified and studied. nih.gov Understanding the genetic basis of these enzymes is crucial for both studying their function and harnessing their catalytic power for applications like the synthesis of valuable hydroxylated steroid compounds.
Table of Mentioned Compounds
Analytical Methodologies for the Research and Characterization of 2α Hydroxyandrost 4 Ene 3,17 Dione
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential tool for separating the target compound from complex biological matrices. When coupled with mass spectrometry, it provides a powerful platform for both qualitative and quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of steroids. mdpi.com It offers high chromatographic resolution, which is critical for separating structurally similar steroid isomers. nih.gov For the analysis of 2α-Hydroxyandrost-4-ene-3,17-dione and its metabolites, a derivatization step is typically required to increase the volatility and thermal stability of the compounds. dshs-koeln.de This often involves the formation of methoxime-trimethylsilyl (MO-TMS) ether derivatives.
The GC-MS process involves injecting the derivatized sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. unb.br As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the mass-to-charge ratio of the fragment ions, provide a "fingerprint" for identification. nih.gov Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for targeted analysis. nih.govunb.br
Table 1: Typical GC-MS Parameters for Steroid Analysis
| Parameter | Typical Setting |
|---|---|
| Column | HP5-MS capillary column (or equivalent) unb.br |
| Injector Temperature | 280 °C unb.br |
| Oven Temperature Program | Initial temp 200°C, ramped to 300°C unb.br |
| Carrier Gas | Helium unb.br |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Selected Ion Monitoring (SIM) or Full Scan nih.govunb.br |
| Derivatization | Methoximation followed by silylation (e.g., with MSTFA) |
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a dominant technique in steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. researchgate.netbham.ac.uk This method is well-suited for the analysis of 2α-Hydroxyandrost-4-ene-3,17-dione in biological fluids like plasma and urine. nih.govnih.gov
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a reversed-phase column (e.g., C18). nih.govnih.gov The separated analytes then enter the mass spectrometer, where they are ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, typically in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov
Table 2: Representative LC-MS/MS Parameters for Steroid Profiling
| Parameter | Typical Setting |
|---|---|
| Chromatography System | UHPLC or HPLC system nih.govnih.gov |
| Column | C18 reversed-phase column nih.govnih.gov |
| Mobile Phase | Gradient of water and methanol (B129727) with formic acid bham.ac.uknih.gov |
| Ionization Source | ESI or APCI in positive or negative mode nih.gov |
| Mass Spectrometer | Triple quadrupole nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) protocols.io |
While often coupled with mass spectrometry, high-performance liquid chromatography (HPLC) can also be used as a standalone technique for metabolite profiling, particularly when combined with other detectors like ultraviolet (UV) or fluorescence detectors. semanticscholar.org For steroids like 2α-Hydroxyandrost-4-ene-3,17-dione, which possess a chromophore, UV detection can be employed. However, for enhanced sensitivity and selectivity, derivatization with a fluorescent tag may be necessary. semanticscholar.org
HPLC is instrumental in the purification of metabolites for subsequent structural analysis by methods such as NMR. researchgate.net The separation is typically achieved on a reversed-phase column with a gradient elution of aqueous and organic solvents. The retention time of the compound can be used for preliminary identification by comparing it to that of a known standard.
Spectroscopic Methods for Structural Elucidation of Metabolites
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of unknown metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net For the structural confirmation of 2α-Hydroxyandrost-4-ene-3,17-dione and its metabolites, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com Two-dimensional NMR experiments help to establish the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range proton-carbon correlations, which is crucial for piecing together the complete structure. The precise chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous determination of the stereochemistry of the molecule. mdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This is a critical step in the identification of unknown metabolites. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and subsequent accurate mass measurement of metabolites in a complex mixture. researchgate.net
By comparing the measured accurate mass to theoretical masses of potential elemental compositions, a list of possible molecular formulas can be generated. This information, combined with the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments, can often lead to the confident identification of a metabolite. researchgate.net
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| 2α-Hydroxyandrost-4-ene-3,17-dione |
| Androsta-1,4-diene-3,17-dione |
| 4-hydroxyandrost-4-ene-3,17-dione |
| Testosterone (B1683101) |
| Estrone (B1671321) |
| 16α-Hydroxyandrostenedione |
| Dehydroepiandrosterone (B1670201) |
| 16α-hydroxy-DHEA sulfate (B86663) |
| 16α-hydroxyestrone |
| Estriol |
| 17α-hydroxyprogesterone |
| Androstenedione (B190577) |
| Cortisol |
| Cortisone |
| 11-deoxycortisol |
| 21-deoxycortisol |
| Aldosterone |
| Corticosterone |
| 11-deoxycorticosterone |
| Progesterone |
| Pregnenolone |
| Dihydrotestosterone |
| 17-hydroxypregnenolone |
| Androsterone |
| 2β-hydroxyandrost-4-ene-3,17-dione |
| 17α-Methyltestosterone |
Isotopic Labeling Strategies for Metabolic Pathway Tracing
Isotopic labeling is a powerful technique used in metabolomics to trace the biochemical pathways and determine the metabolic fates of compounds like 2α-Hydroxyandrost-4-ene-3,17-dione. nih.gov This strategy involves the introduction of a stable or radioactive isotope into a precursor molecule, allowing researchers to track the molecule and its metabolites through complex biological systems. For androstanes, both radioactive isotopes like Carbon-14 (¹⁴C) and stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) are employed to elucidate metabolic transformations. nih.govnih.gov
In a typical study, a labeled version of a precursor, such as androst-4-ene-3,17-dione, is synthesized. For instance, androst-4-ene-3,17-dione-4-¹⁴C has been used in in-vitro metabolism studies to understand its conversion into various metabolites. nih.gov When this labeled precursor is introduced into a biological system, such as tissue preparations or cell cultures, the enzymes within that system process the compound. The resulting metabolites, which could include 2α-Hydroxyandrost-4-ene-3,17-dione, will retain the isotopic label.
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and identify these labeled metabolites. nih.gov The unique mass or magnetic resonance signal of the isotope makes it distinguishable from the endogenous, unlabeled molecules. This allows for the unambiguous identification of metabolic products and provides quantitative data on the rates of conversion and the distribution of metabolites within different pathways. nih.gov
A double isotope dilution method is another sophisticated approach that has been applied to related steroids. johnshopkins.edu This involves adding a known amount of a labeled version of the analyte as an internal standard to the biological sample. After extraction and purification, the compound is derivatized with another isotopically labeled reagent (e.g., ¹⁴C-acetic anhydride). johnshopkins.edu The ratio of the two isotopes in the final product allows for highly accurate quantification, correcting for losses during sample preparation.
Table 1: Isotopic Labels in Steroid Metabolism Research
| Isotope | Type | Common Precursor | Detection Method | Application in Pathway Tracing |
| Carbon-14 (¹⁴C) | Radioactive | Androst-4-ene-3,17-dione | Scintillation Counting, Autoradiography, MS | Tracing the carbon skeleton through metabolic reactions like hydroxylation and reduction. nih.gov |
| Carbon-13 (¹³C) | Stable | Androst-4-ene-3,17-dione | Mass Spectrometry (MS), NMR Spectroscopy | Used in flux analysis to determine the rates of metabolic pathways; provides structural information on metabolites. nih.gov |
| Deuterium (²H) | Stable | Androst-4-ene-3,17-dione | Mass Spectrometry (MS), NMR Spectroscopy | Used to probe reaction mechanisms, particularly those involving hydrogen transfer. nih.gov |
Sample Preparation and Extraction Methods for Research Studies in Biological Matrices
The accurate analysis of 2α-Hydroxyandrost-4-ene-3,17-dione in biological matrices such as plasma, urine, or tissue homogenates requires meticulous sample preparation to remove interfering substances and concentrate the analyte. nih.govresearchgate.net Steroids in these matrices are often present at low concentrations and can exist in both free and conjugated forms (glucuronides and sulfates). researchgate.net
A critical initial step for urine and blood samples is often hydrolysis to cleave these conjugates and release the free steroid. researchgate.net Enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase, is a common and gentle method that minimizes the degradation of the target analyte. researchgate.net
Following hydrolysis, extraction is performed to isolate the steroids from the bulk of the sample matrix. The two most prevalent techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For steroids, solvents like diethyl ether, ethyl acetate, or hexane (B92381) are frequently used. nih.gov The choice of solvent is crucial and depends on the polarity of the target analyte. After mixing and separation of the layers, the organic phase containing the steroid is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.gov
Solid-Phase Extraction (SPE): SPE has become the dominant sample clean-up technique for steroids due to its efficiency, selectivity, and potential for automation. nih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interfering compounds pass through. After a washing step to remove further impurities, the analyte is eluted with a small volume of an organic solvent. For steroids, common SPE sorbents include reversed-phase materials like C18 or mixed-mode phases that combine different retention mechanisms. nih.gov
More recent developments include microextraction techniques, such as solvent bar microextraction (SBME), which utilize novel solvents like hydrophobic deep eutectic solvents (HDEs) to achieve high extraction efficiency with minimal solvent consumption. mdpi.com Regardless of the method, the final extract is typically analyzed using a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective detection. mdpi.com
Table 2: Comparison of Extraction Methods for Steroids in Biological Fluids
| Method | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Diethyl ether, Ethyl acetate, Hexane | Simple, low cost of materials. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. nih.gov |
| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid phase from a liquid sample. | C18, Mixed-mode cation exchangers | High recovery and selectivity, easily automated, reduced solvent use. nih.gov | Higher cost of cartridges, requires method development. |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent or acid. | Acetonitrile, Methanol | Fast, simple, effective for removing proteins from plasma/serum. | Less selective, may not remove other interferences, can lead to ion suppression in MS. nih.gov |
Microbial Biotransformation and Biocatalysis for 2α Hydroxylated Steroids
Identification of Microorganisms with 2α-Hydroxylating Activity
A diverse range of microorganisms, encompassing both fungi and bacteria, have been identified for their ability to perform 2α-hydroxylation on steroid substrates like androst-4-ene-3,17-dione (AD).
Fungi are well-documented biocatalysts for steroid hydroxylation. nih.gov Various species within the genera Aspergillus, Fusarium, and Mucor have demonstrated the ability to hydroxylate androst-4-ene-3,17-dione at different positions, although 2α-hydroxylation is a less common but reported transformation. nih.govnih.gov For instance, biotransformation studies of androst-4-ene-3,17-dione with certain fungal strains have yielded a variety of hydroxylated products. nih.gov Research on Gelasinospora retispora has also highlighted its capability in steroid hydroxylation, contributing to the toolbox of fungal biocatalysts for steroid functionalization. researchgate.net While many fungal transformations of androst-4-ene-3,17-dione result in hydroxylation at other positions such as 11α, 14α, and 7β, the potential for 2α-hydroxylation exists within this diverse microbial group. nih.govnih.gov
Bacteria, particularly from the phylum Actinobacteria, are significant sources of steroid-hydroxylating enzymes. nih.gov Streptomyces species are notable for containing a wide array of cytochrome P450 enzymes. kopri.re.krnih.gov Specifically, CYP154C2 from Streptomyces avermitilis has been identified as a rare 2α-hydroxylase for steroids, capable of converting androstenedione (B190577) (ASD) to its 2α-hydroxylated form. nih.govresearchgate.net While many bacterial hydroxylases target other positions on the steroid nucleus, the discovery and characterization of enzymes like CYP154C2 are crucial for the specific production of 2α-hydroxylated compounds. nih.govnih.gov Species of Bacillus and Mycobacterium are also known for their steroid-transforming capabilities, including various hydroxylation reactions, although specific reports on 2α-hydroxylation are less common than for other positions. mdpi.combohrium.commdpi.com
Regioselective and Stereoselective Hydroxylation by Microbial Systems
A key advantage of microbial biotransformation is the high degree of regioselectivity and stereoselectivity exhibited by the enzymes involved. nih.govnih.gov The hydroxylation of androst-4-ene-3,17-dione to 2α-Hydroxyandrost-4-ene-3,17-dione is a prime example of this specificity.
The enzyme CYP154C2 from Streptomyces avermitilis demonstrates high regio- and stereoselectivity for the 2α-position of androstenedione. nih.gov This precision is critical, as the biological activity of a steroid can be dramatically altered by the position and orientation of a newly introduced hydroxyl group. nih.govkopri.re.kr While wild-type enzymes can sometimes produce a mixture of hydroxylated isomers, the dominant product in specific microbial systems is often the result of a highly selective enzymatic reaction. nih.gov The challenge in microbial hydroxylation often lies in the fact that a single organism may possess multiple hydroxylases, leading to a mixture of products. nih.gov However, systems like the one involving CYP154C2 showcase the potential for achieving high selectivity for the desired 2α-hydroxy product. nih.gov
Optimization of Bioconversion Processes in Laboratory Settings
To maximize the yield and efficiency of 2α-Hydroxyandrost-4-ene-3,17-dione production, optimization of the bioconversion process is essential. This involves manipulating various physical and chemical parameters to create the ideal environment for the microbial cells and their enzymatic activity.
Key parameters that are typically optimized include:
pH and Temperature: Microbial growth and enzyme activity are highly dependent on pH and temperature. For instance, many Streptomyces enzymes show optimal activity in a pH range of 7.0 to 7.8 and at temperatures between 30 to 37°C. jmb.or.krkoreascience.kr
Substrate Concentration: While a higher substrate concentration is desirable for increased product output, steroids often have low aqueous solubility and can be toxic to microbial cells at high concentrations. researchgate.netmdpi.com Strategies to overcome this include the use of co-solvents or two-phase systems. mdpi.com
Incubation Time: The duration of the biotransformation is critical. Time-course experiments are conducted to determine the point of maximum product accumulation before potential product degradation or conversion into other metabolites occurs. nih.gov
Medium Composition: The nutrients in the culture medium can significantly influence cell growth and enzyme production.
Table 1: Key Parameters for Optimizing Microbial Steroid Bioconversion
| Parameter | Typical Range/Consideration | Rationale |
|---|---|---|
| pH | 7.0 - 7.8 for many bacterial systems | Maintains optimal enzyme conformation and activity. |
| Temperature | 30 - 37°C for many bacterial systems | Ensures optimal enzyme kinetics and cell viability. |
| Substrate Concentration | Variable, often limited by solubility and toxicity | Balances productivity with potential inhibitory effects on the biocatalyst. |
| Incubation Time | Determined by time-course studies | Maximizes product yield before degradation or further metabolism occurs. |
| Aeration/Agitation | Optimized for oxygen-dependent enzymes (e.g., P450s) | Ensures sufficient oxygen supply for hydroxylase activity and cell respiration. |
Engineering of Microbial Strains and Enzymes for Enhanced Biocatalytic Production
Modern genetic and metabolic engineering techniques offer powerful tools to improve the production of 2α-Hydroxyandrost-4-ene-3,17-dione. These approaches can be applied at both the enzyme and whole-organism levels.
Enzyme Engineering: Structure-guided rational design and directed evolution can be used to enhance the properties of 2α-hydroxylases. For example, rational engineering of CYP154C2 from S. avermitilis has led to mutants with significantly improved conversion rates for androstenedione while maintaining high 2α-selectivity. nih.gov By analyzing the crystal structure of the enzyme, specific amino acid residues in the active site can be targeted for mutation to improve substrate binding and catalytic efficiency. nih.govresearchgate.net For instance, mutations at positions L88 and M191 in CYP154C2 were found to substantially increase the conversion efficiency. nih.gov
Metabolic Engineering: At the whole-cell level, microbial strains can be engineered to enhance product yields. This can involve:
Enhancing cofactor regeneration: Cytochrome P450 enzymes require a steady supply of reducing equivalents (NADPH). Engineering the host's metabolism to improve NADPH regeneration can enhance hydroxylase activity. nih.gov
Knocking out competing pathways: Deleting genes responsible for the formation of unwanted byproducts or the degradation of the target product can increase the flux towards 2α-Hydroxyandrost-4-ene-3,17-dione. nih.gov
Improving substrate uptake and product export: Modifying cellular transport systems can facilitate the movement of the steroid substrate into the cell and the export of the hydroxylated product. mdpi.com
Applications in the Synthesis of Reference Compounds for Steroid Research
The microbial synthesis of 2α-Hydroxyandrost-4-ene-3,17-dione is crucial for obtaining high-purity reference standards for various research applications. The difficulty of producing this compound through chemical synthesis makes biocatalysis an invaluable tool. nih.gov
These reference compounds are essential for:
Metabolic studies: To identify and quantify metabolites of androst-4-ene-3,17-dione and related steroids in biological systems.
Pharmacological and toxicological assays: To investigate the biological activity and potential toxicity of specific hydroxylated steroid isomers. nih.gov
Analytical method development: As standards for calibrating analytical instruments like HPLC and mass spectrometry for the accurate detection and quantification of steroids in complex matrices.
The regioselective and stereoselective nature of microbial hydroxylation ensures the production of a specific isomer, which is critical for these applications where isomeric purity is paramount. nih.govnih.gov
Advanced Research Topics and Future Directions in 2α Hydroxyandrost 4 Ene 3,17 Dione Studies
Systems Biology Approaches to Comprehensive Steroid Metabolome Analysis
A systems biology approach offers a holistic perspective on steroidogenesis, viewing the network of enzymatic reactions and regulatory pathways as an integrated system. researchgate.netnih.govnih.gov This contrasts with traditional reductionist approaches that study single enzymes or pathways in isolation. By integrating multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the entire steroid metabolome, including the pathways leading to the formation of 2α-Hydroxyandrost-4-ene-3,17-dione. researchgate.netatsjournals.org
The application of these strategies allows for the creation of predictive models that can simulate the flux through various steroidogenic pathways under different physiological conditions. This can help elucidate the significance of minor metabolites and their potential as biomarkers for various conditions. benthamscience.com
Computational Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms in Steroid Hydroxylation
Computational modeling has become an indispensable tool for investigating the intricacies of enzyme catalysis at an atomic level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and combined quantum mechanics/molecular mechanics (QM/MM) methods are providing unprecedented insights into how enzymes like cytochrome P450 (CYP) hydroxylate steroids such as androst-4-ene-3,17-dione. nih.govfrontiersin.org
QM/MM modeling, in particular, has been successfully applied to study the hydroxylation of androstenedione (B190577) by CYP enzymes. nih.gov This hybrid method treats the reactive center (the substrate and the heme cofactor) with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. researchgate.netnih.govyoutube.com This allows for the detailed study of the reaction mechanism, including the initial hydrogen abstraction from the steroid backbone and the subsequent oxygen rebound step that forms the hydroxylated product. nih.gov These models can calculate activation energy barriers for hydroxylation at different positions, helping to explain the observed regio- and stereoselectivity of the enzymes. acs.orgresearchgate.net
MD simulations complement these studies by providing information on the dynamic behavior of the enzyme-substrate complex. frontiersin.org These simulations can reveal how the substrate orients itself within the active site and how the flexibility of the protein influences substrate binding and product release. For instance, simulations can show why a particular carbon, such as C2α, is favored for hydroxylation over other positions. frontiersin.orgresearchgate.net These computational approaches are crucial for understanding the fundamental principles of steroid hydroxylation and for guiding protein engineering efforts.
Untargeted Metabolomics for Novel Hydroxylated Steroid Discovery in Biological Systems
Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, is a powerful hypothesis-generating tool for discovering novel metabolites, including previously uncharacterized hydroxylated steroids. benthamscience.comnih.govacs.org This approach, typically employing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS), captures a global snapshot of the metabolome without a preconceived focus on specific compounds. nih.govresearchgate.netnih.govsemanticscholar.org
The workflow involves acquiring vast amounts of data from biological samples, followed by sophisticated data processing to detect features (unique mass-to-charge ratio and retention time pairs) that are statistically different between experimental groups. nih.gov For example, by comparing the urinary steroid profiles of healthy individuals with those suffering from an endocrine disorder, novel biomarkers, including new hydroxylated forms of androstenedione, may be identified. nih.gov
A key challenge in untargeted metabolomics is the structural elucidation of these newly discovered compounds. The identification of a feature as a hydroxylated steroid relies on accurate mass measurements to determine its elemental composition and tandem mass spectrometry (MS/MS) to obtain structural fragments. researchgate.netnih.gov The fragmentation pattern can often suggest the presence of a hydroxyl group and its approximate location on the steroid core. While this approach has yet to be explicitly documented for the initial discovery of 2α-Hydroxyandrost-4-ene-3,17-dione, it represents a powerful strategy for identifying this and other novel steroid metabolites in various biological contexts, thereby expanding our knowledge of the steroidome. benthamscience.comnih.gov
Synthetic Biology and Biosynthesis Pathway Engineering for Steroid Diversity
Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. In the context of steroid research, this translates to the engineering of microorganisms, such as yeast (Saccharomyces cerevisiae), to produce a diverse array of steroid molecules, including novel hydroxylated derivatives. nih.govfudutsinma.edu.ngnih.govresearchgate.netresearchgate.net This approach offers a sustainable and highly customizable alternative to traditional chemical synthesis. rsc.org
A common strategy involves introducing heterologous steroid-modifying enzymes, particularly cytochrome P450s, into a yeast strain that has been engineered to produce a precursor steroid. nih.gov By expressing a library of different P450 enzymes with varied regio- and stereoselectivities, a wide range of hydroxylated androstenedione derivatives can be generated. Further metabolic engineering efforts focus on optimizing the host's metabolism to increase the flux towards the desired steroid products. This can involve overexpressing rate-limiting enzymes in the upstream pathway, knocking out competing pathways, and ensuring an adequate supply of cofactors like NADPH. nih.govfudutsinma.edu.ngresearchgate.net
This platform not only enables the production of known steroids but also facilitates the creation of entirely new molecules with potentially valuable pharmacological properties. research.csiro.aunih.govresearchgate.netnih.gov The ability to rapidly generate and test a multitude of steroid structures is a key advantage of synthetic biology, accelerating the discovery of new therapeutic agents and probes for studying biological processes.
Cross-species Comparative Metabolism of 2α-Hydroxylated Androstenediones in Different Organisms
Studying the metabolism of androst-4-ene-3,17-dione across different species, from microorganisms to mammals, provides valuable insights into the evolution of steroidogenic pathways and the diversity of enzymes involved in steroid hydroxylation. While 2α-hydroxylation is not a major pathway in human steroid metabolism, it has been observed in other organisms, highlighting the varied catalytic capabilities of steroid-modifying enzymes.
For example, microbial biotransformation studies have shown that various fungal and bacterial species can hydroxylate androstenedione at numerous positions. nih.gov A notable example is the bacterium Streptomyces avermitilis, which possesses a cytochrome P450 enzyme, CYP154C2, capable of catalyzing the 2α-hydroxylation of both androstenedione and testosterone (B1683101). researchgate.net This demonstrates that the enzymatic machinery for this specific transformation exists in the microbial world.
In contrast, studies in invertebrates have shown different primary metabolic routes for androstenedione. For instance, in the gastropod Marisa cornuarietis, androstenedione is primarily converted to 5α-androstanedione, while in the echinoderm Paracentrotus lividus and the amphipod Hyalella azteca, the main metabolite is testosterone. nih.gov By comparing these diverse metabolic fates, researchers can identify novel enzymes with unique specificities, which can then be harnessed for biotechnological applications, as discussed in the synthetic biology section. This comparative approach underscores the biochemical diversity present in nature and provides a rich resource for discovering new biocatalysts.
Advanced Spectroscopic Techniques for In Situ Monitoring of Hydroxylation Reactions
Understanding the dynamics of enzymatic reactions requires techniques that can monitor the conversion of substrate to product in real-time. Advanced spectroscopic methods, such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy, are emerging as powerful tools for observing hydroxylation reactions as they occur, providing kinetic and mechanistic data that is often inaccessible through conventional endpoint assays. mdpi.comnews-medical.netacs.orgunibe.ch
In situ NMR spectroscopy can be used to non-invasively track the concentrations of substrates, intermediates, and products in a reaction mixture over time. mdpi.com By setting up a bioreactor within the NMR spectrometer, it is possible to monitor the biotransformation of androst-4-ene-3,17-dione to its 2α-hydroxylated product by whole cells or isolated enzymes in real-time. This provides detailed kinetic profiles and can help identify any transient intermediates or side products. mdpi.com
Raman spectroscopy offers complementary information by probing the vibrational modes of molecules. news-medical.netacs.orgnih.gov It is particularly well-suited for monitoring reactions in aqueous environments, a common setting for biocatalysis. documentsdelivered.com As the hydroxylation reaction proceeds, changes in the Raman spectrum can be correlated with the disappearance of the substrate and the appearance of the product, allowing for real-time process monitoring. These advanced spectroscopic techniques are invaluable for optimizing reaction conditions, understanding enzyme mechanisms, and developing more efficient biocatalytic processes for the production of hydroxylated steroids. acs.org
Conclusion
Summary of Current Academic Understanding of 2α-Hydroxylation of Androstenedione (B190577)
The current academic understanding of the 2α-hydroxylation of androstenedione primarily revolves around its biosynthesis through microbial biotransformation. Research has identified specific microorganisms, particularly species of Aspergillus and Streptomyces, that possess the enzymatic machinery, namely cytochrome P450 monooxygenases, capable of introducing a hydroxyl group at the 2α position of the androstenedione steroid nucleus. This biotransformation is a key example of the broader field of microbial steroid modification, which is of significant interest for the production of novel steroid derivatives with potential pharmaceutical applications. The enzymatic process is understood to be highly specific, with the regioselectivity of hydroxylation being determined by the active site of the particular enzyme. While the biosynthetic pathway is a primary focus, the chemical synthesis of 2α-hydroxyandrost-4-ene-3,17-dione remains a less explored area in the available literature. The characterization of this compound relies on standard analytical techniques for steroids, including chromatography for separation and spectroscopy for structural elucidation. However, detailed and publicly available physicochemical and spectral data specifically for the 2α-isomer are limited compared to other hydroxylated androstenedione isomers.
Remaining Knowledge Gaps and Challenges in Steroid Hydroxylation Research
Despite the progress in understanding steroid hydroxylation, several knowledge gaps and challenges persist. A significant challenge lies in the limited availability of detailed characterization data for many hydroxylated steroid isomers, including 2α-hydroxyandrost-4-ene-3,17-dione. This scarcity of data hinders the comprehensive understanding of their chemical and biological properties.
Furthermore, while microbial hydroxylation is a promising method for production, optimizing these bioprocesses for industrial-scale production remains a challenge. This includes improving the efficiency and yield of the enzymatic conversions, as well as developing cost-effective downstream processing for the purification of the desired hydroxylated steroid.
Another knowledge gap is the incomplete understanding of the full spectrum of biological activities of many hydroxylated steroids. While the parent compounds may have well-defined roles, the addition of a hydroxyl group can significantly alter their biological function. Systematic studies to elucidate the pharmacological profiles of these modified steroids are often lacking.
From a chemical synthesis perspective, the development of highly regioselective and stereoselective methods for the hydroxylation of complex steroid scaffolds continues to be a formidable challenge for organic chemists.
Future Prospects for Academic Inquiry in the Field of Steroid Biochemistry
The field of steroid biochemistry, particularly the study of hydroxylated steroids, holds considerable promise for future academic inquiry. Advances in metabolic engineering and synthetic biology are expected to lead to the development of novel microbial strains with enhanced capabilities for producing specific hydroxylated steroids in high yields. This could pave the way for the sustainable and cost-effective production of these compounds for research and potential therapeutic use.
The application of advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, will be crucial in filling the existing gaps in the structural characterization of novel hydroxylated steroids. The creation of comprehensive spectral databases for these compounds would be an invaluable resource for the scientific community.
Future research is also likely to focus on the exploration of the biological activities of a wider range of hydroxylated steroids. This includes screening for potential therapeutic applications in areas such as cancer, inflammatory diseases, and metabolic disorders. A deeper understanding of the structure-activity relationships of these compounds could lead to the design of new and more effective steroid-based drugs.
The study of the enzymes involved in steroid hydroxylation, particularly cytochrome P450 monooxygenases, will continue to be a vibrant area of research. Elucidating the mechanisms of these enzymes and their substrate specificities will not only advance our fundamental understanding of biochemistry but also provide tools for the rational design of biocatalysts for specific steroid modifications.
Q & A
Basic Research Questions
Q. How can 2α-Hydroxyandrost-4-ene-3,17-dione be reliably identified in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. Validate the method using spiked samples to ensure specificity and sensitivity. Cross-reference with known retention times and fragmentation patterns of structurally similar steroids (e.g., androst-4-ene-3,17-dione) .
Q. What is the metabolic role of 2α-Hydroxyandrost-4-ene-3,17-dione in steroidogenesis?
- Methodology : Investigate enzymatic pathways using in vitro assays with human liver microsomes or recombinant cytochrome P450 enzymes. Monitor intermediates via high-resolution mass spectrometry (HRMS) and compare to pathways of analogous steroids like 19-Oxoandrost-4-ene-3,17-dione, which is metabolized by 19-hydroxylases .
Q. What analytical techniques are optimal for quantifying 2α-Hydroxyandrost-4-ene-3,17-dione in complex mixtures?
- Methodology : Employ derivatization (e.g., with hydroxylamine to form oximes) to enhance ionization efficiency in LC-MS. Validate using calibration curves with purity-certified standards and assess recovery rates in spiked biological samples (e.g., urine, plasma) .
Advanced Research Questions
Q. How can contradictory results in residue analysis of 2α-Hydroxyandrost-4-ene-3,17-dione be resolved?
- Methodology : Standardize substrates (e.g., animal tissues vs. synthetic matrices) and sampling protocols to minimize variability. Perform inter-laboratory comparisons using blinded samples and statistical tools (e.g., principal component analysis) to identify confounding factors like matrix interference or enzymatic degradation .
Q. What strategies enhance microbial production of 2α-Hydroxyandrost-4-ene-3,17-dione from phytosterols?
- Methodology : Engineer Mycobacterium strains by knocking out 3-ketosteroid-Δ¹-dehydrogenase (kstD) to prevent unwanted side-reactions. Overexpress hydroxylase genes (e.g., CYP450) and optimize fermentation conditions (e.g., carbon/nitrogen ratio, dissolved oxygen) to increase yield, as demonstrated for 9α-hydroxy-4-androstene-3,17-dione .
Q. How do structural modifications at the 2α-position affect enzymatic activity in steroid biotransformation?
- Methodology : Perform site-directed mutagenesis on steroid hydroxylases (e.g., Bacillus spp. enzymes) to assess substrate specificity. Use molecular docking simulations to predict binding affinities and validate with kinetic assays (e.g., Kₘ, Vₘₐₓ) .
Q. What are the challenges in synthesizing 2α-Hydroxyandrost-4-ene-3,17-dione derivatives for structure-activity studies?
- Methodology : Optimize regioselective hydroxylation using chemical catalysts (e.g., OsO₄ for dihydroxylation) or biocatalysts (e.g., engineered Rhizopus spp.). Purify products via preparative HPLC and confirm stereochemistry via NMR (e.g., NOESY for axial/equatorial proton assignments) .
Data Interpretation & Experimental Design
Q. How can researchers validate the biological activity of 2α-Hydroxyandrost-4-ene-3,17-dione in androgen receptor (AR) signaling?
- Methodology : Use AR-luciferase reporter assays in HEK293 cells, comparing activity to canonical ligands (e.g., dihydrotestosterone). Include antagonist controls (e.g., bicalutamide) and assess dose-response curves. Cross-validate with AR binding assays using radiolabeled ligands .
Q. What computational tools predict the metabolic stability of 2α-Hydroxyandrost-4-ene-3,17-dione?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
